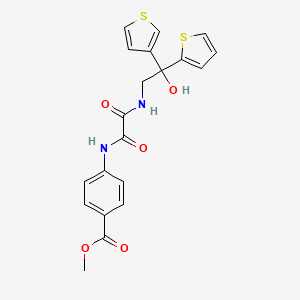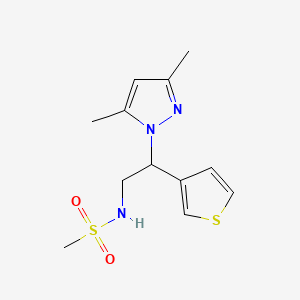
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
カタログ番号 B2418692
CAS番号:
2034546-18-2
分子量: 299.41
InChIキー: GGEAPTYBZVOVPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study and development.
科学的研究の応用
Organometallic Chemistry and Catalysis
- Synthesis and Characterization of Complexes : The synthesis of stable organopalladium(IV) complexes and their selective reductive elimination processes have been explored. These studies highlight the utility of pyrazolyl ligands in stabilizing high-valent palladium complexes and facilitating ethane formation from allylpalladium(IV) complexes (Brown, Byers, & Canty, 1990).
- Catalytic Applications : Research into rhodium(I) complexes bearing pyrazolyl ligands anchored on glassy carbon electrodes suggests potential for recyclable hydroamination catalysts. This work underscores the versatility of pyrazolyl ligands in catalysis, particularly in intramolecular hydroamination processes (Tregubov, Vuong, Luais, Gooding, & Messerle, 2013).
Biological Applications
- Antibacterial and Antifungal Activities : Studies on diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have shown cytotoxic activity against Hela cells, indicating potential antibacterial applications (Li, Song, Dai, & Tang, 2010). Additionally, derivatives of 1-phenyl-2,3-dimethylpyrazolin 5-thione have been investigated for their antifungal activity, suggesting their use in combating fungal infections (Bikkulova, Ivanov, & Medvedeva, 1986).
Synthesis of Novel Compounds
- Development of New Heterocyclic Compounds : Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety have yielded structures with potential antibacterial properties. This research contributes to the ongoing search for novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-6-10(2)15(14-9)12(7-13-19(3,16)17)11-4-5-18-8-11/h4-6,8,12-13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEAPTYBZVOVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-aminoisoquinolin-1(2H)-one
5597-05-7
3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
2445784-32-5

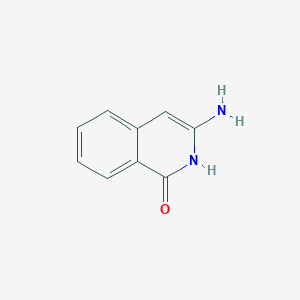
![1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B2418611.png)
![3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2418614.png)
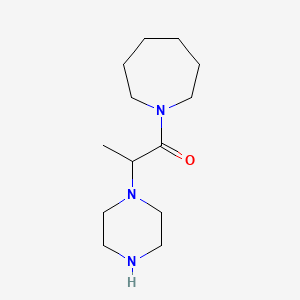
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B2418616.png)

![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)

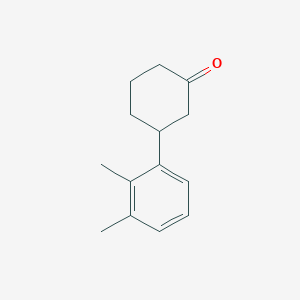
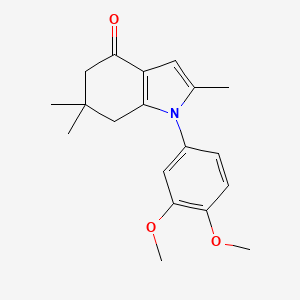
![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)
